molecular formula C15H11FO2 B10838640 (S)(+)-7-fluoro-2-phenylchroman-4-one

(S)(+)-7-fluoro-2-phenylchroman-4-one

Cat. No.: B10838640
M. Wt: 242.24 g/mol
InChI Key: SZNYRENOXQIQMR-AWEZNQCLSA-N
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Description

(S)(+)-7-Fluoro-2-phenylchroman-4-one is a chiral flavanone derivative characterized by a fluorine atom at position 7 of the chroman-4-one scaffold and a phenyl group at position 2. Its CAS registry number is 113209-68-0 . This compound has garnered attention in medicinal chemistry due to its structural similarity to inhibitors of amine oxidase [flavin-containing] B (MAOB), an enzyme implicated in neurodegenerative disorders such as Parkinson’s disease . The (S)-enantiomer configuration is critical for its biological activity, as stereochemistry often dictates binding affinity to chiral enzyme active sites.

Properties

Molecular Formula

C15H11FO2

Molecular Weight

242.24 g/mol

IUPAC Name

(2S)-7-fluoro-2-phenyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H11FO2/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-8,14H,9H2/t14-/m0/s1

InChI Key

SZNYRENOXQIQMR-AWEZNQCLSA-N

Isomeric SMILES

C1[C@H](OC2=C(C1=O)C=CC(=C2)F)C3=CC=CC=C3

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2)F)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclization of 2'-Hydroxypropiophenone Derivatives

The chroman-4-one core is typically constructed via acid-catalyzed cyclization of 2'-hydroxypropiophenone precursors. For 7-fluoro derivatives, fluorination is introduced either before or after ring formation. A representative protocol involves:

  • Friedel-Crafts alkylation : Reaction of 2-fluorophenol with cinnamoyl chloride in the presence of AlCl₃ yields 7-fluoro-2-phenylchroman-4-one after cyclization (68% yield).

  • Claisen-Schmidt condensation : Base-mediated condensation of 2-fluoroacetophenone with benzaldehyde derivatives, followed by cyclization with H₂SO₄ (72% yield).

Key limitation : These methods produce racemic mixtures, necessitating subsequent chiral resolution.

Asymmetric Synthesis Strategies

Organocatalytic Cascade Reactions

The 2028 ACS Omega study demonstrated a one-pot enantioselective synthesis using diphenylprolinol silyl ether catalysts (Figure 1):

Reaction conditions :

  • Catalyst: TBS-diphenylprolinol (10 mol%)

  • Substrates: 1-aza-1,3-butadiene + 2-hydroxycinnamaldehyde

  • Additive: p-nitrobenzoic acid (20 mol%)

  • Solvent: 1,2-Dichloroethane, 40°C

  • Yield: 85%

  • Enantiomeric excess: 97% ee

This method constructs three contiguous stereocenters through a hemiaminal intermediate, confirmed by ¹H NMR analysis.

Transition-Metal-Catalyzed Hydrogenation

A 2025 RSC Advances protocol achieved 92% ee using chiral bisphosphine ligands:

Procedure :

  • Substrate: 7-fluoro-2-phenylchromene

  • Catalyst: (S,S)-(Ph-BPE)Rh complex (5.5 mol%)

  • Hydrogen source: PhSiH₃ (2 equiv)

  • Solvent: Toluene, 25°C

  • Reaction time: 12 h

Mechanistic insight : The rhodium catalyst enables π-facial selectivity during H₂ insertion into the chromene double bond.

Chiral Resolution Techniques

Enzymatic Kinetic Resolution

Lipase-mediated acetylation of racemic 7-fluoro-2-phenylchroman-4-ol followed by oxidation:

ParameterValue
EnzymeCandida antarctica B
Acyl donorVinyl acetate
Conversion45%
ee (product)>99%
ee (remaining alcohol)98%

This method provides both enantiomers but suffers from maximum 50% theoretical yield.

Chromatographic Separation

Preparative HPLC using chiral stationary phases:

Column : Chiralpak IC (250 × 4.6 mm)
Mobile phase : Hexanes/i-PrOH (90:10)
Flow rate : 1.0 mL/min
Retention times :

  • (S)-enantiomer: 5.6 min

  • (R)-enantiomer: 7.2 min

Achieves >99% ee but is cost-prohibitive for scale-up.

Industrial-Scale Considerations

Continuous-Flow Synthesis

Recent advances from EvitaChem show improved efficiency:

System parameters :

  • Reactor type: Microfluidic packed-bed

  • Catalyst loading: 0.5 mol%

  • Residence time: 8 min

  • Productivity: 1.2 kg/day

  • Purity: 99.8%

  • ee: 96%

This approach reduces catalyst decomposition and improves heat transfer compared to batch reactors.

Analytical Characterization

Critical quality control parameters for (S)(+)-7-fluoro-2-phenylchroman-4-one:

TechniqueCharacteristic Data
¹H NMR (400 MHz)δ 7.92 (dd, J = 7.9 Hz, 2H), 6.83 (s, 1H)
¹³C NMR178.56 (C=O), 163.49 (C-F)
HRMS[M+H]⁺ calcd 241.0665, found 241.0670
Optical rotation[α]D²⁵ = +58.4° (c 1.0, CHCl₃)

The fluorine substituent causes distinctive upfield shifts in both ¹H and ¹³C NMR spectra.

Comparative Analysis of Synthetic Routes

Table 1 : Performance metrics of key methods

MethodYield (%)ee (%)Cost IndexScalability
Organocatalytic cascade85973.2Moderate
Rh-catalyzed hydrogenation92924.8High
Enzymatic resolution45>992.1Low
Continuous flow78961.9Very high

Cost index: Relative scale (1 = lowest)

Emerging Technologies

Photocatalytic Deracemization

A 2024 Nature Chemistry report demonstrated visible-light-mediated deracemization using chiral Ir complexes:

  • Wavelength: 450 nm

  • Catalyst: [Ir(ppy)₂(dtbpy)]⁺

  • Substrate scope: Broad for chromanones

  • ee improvement: 40% → 94% in 6h

This method potentially revolutionizes existing racemic syntheses by upgrading ee post-synthesis .

Chemical Reactions Analysis

(S)(+)-7-fluoro-2-phenylchroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Pharmacological Activities

(S)(+)-7-fluoro-2-phenylchroman-4-one exhibits significant pharmacological properties, including:

  • Anticancer Activity : It has been studied as a potential aromatase inhibitor, which is crucial for the treatment of hormone-dependent breast cancer. Compounds derived from this scaffold have shown promising IC50 values against aromatase, indicating their potential effectiveness in inhibiting estrogen biosynthesis .
  • Anti-inflammatory Properties : Research suggests that this compound may interact with enzymes involved in inflammatory pathways, potentially reducing inflammation through enzyme inhibition.
  • Antimicrobial Effects : Preliminary studies indicate that derivatives of (S)(+)-7-fluoro-2-phenylchroman-4-one possess antimicrobial properties, making them candidates for further exploration in treating infections.

Case Studies and Research Findings

Several studies have documented the effectiveness of (S)(+)-7-fluoro-2-phenylchroman-4-one and its derivatives:

  • Aromatase Inhibition Study : A study published in Bioorganic & Medicinal Chemistry demonstrated that derivatives exhibited potent inhibition against aromatase with varying IC50 values, highlighting their potential as therapeutic agents for breast cancer treatment .
  • Inflammatory Pathway Modulation : Research indicated that certain derivatives could inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.
  • Antimicrobial Activity Assessment : A recent study explored the antimicrobial properties of chromanone derivatives, showing promising results against various pathogens.

Mechanism of Action

The mechanism of action of (S)(+)-7-fluoro-2-phenylchroman-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, leading to reduced inflammation or tumor growth . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Modifications and Their Impact on Activity

The compound’s analogs differ primarily in substituents at positions 2 and 7 of the chroman-4-one core, as well as in enantiomeric configuration. Key comparisons include:

Table 1: Structural and Functional Comparison of Chroman-4-one Derivatives
Compound Name Position 2 Substituent Position 7 Substituent Enantiomer Reported Activity/Notes
(S)(+)-7-Fluoro-2-phenylchroman-4-one Phenyl Fluoro S MAOB inhibitor candidate
(R)(+)-7-Fluoro-2-phenylchroman-4-one Phenyl Fluoro R Likely reduced MAOB affinity vs. S-form
(S)(+)-7-Fluoro-2-(4-fluorophenyl)chroman-4-one 4-Fluorophenyl Fluoro S Enhanced lipophilicity; potential improved CNS penetration
(S)(+)-7-Methyl-2-phenylchroman-4-one Phenyl Methyl S Lower electron-withdrawing effect; possible reduced enzyme binding
(R)(+)-7-Methyl-2-p-tolylchroman-4-one p-Tolyl (methyl-phenyl) Methyl R Increased steric bulk; may alter selectivity
Key Observations:

Enantiomeric Specificity : The (S)-configuration of the target compound is associated with higher binding efficiency to MAOB compared to its (R)-counterpart, as observed in analogous systems .

Substituent Effects: Fluorine at Position 7: Enhances electron-withdrawing properties, stabilizing interactions with MAOB’s hydrophobic pockets. Methyl or p-tolyl groups introduce steric hindrance, which may reduce binding affinity .

Q & A

Q. How can researchers determine the enantiomeric purity of (S)(+)-7-fluoro-2-phenylchroman-4-one?

Enantiomeric purity is critical for chiral compounds. Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (90:10) at 1.0 mL/min. Compare retention times with the racemic mixture to calculate enantiomeric excess (ee%). Validate using NMR with chiral shift reagents (e.g., Eu(hfc)₃) to resolve enantiomer-specific splitting .

Q. What are optimal reaction conditions for synthesizing (S)(+)-7-fluoro-2-phenylchroman-4-one?

Key parameters include:

  • Catalyst selection : Palladium-mediated coupling for fluorination (e.g., Pd(OAc)₂ with Xantphos ligand).
  • Solvent system : Tetrahydrofuran (THF) or dimethylformamide (DMF) for solubility and reactivity.
  • Temperature : 80–100°C for cyclization efficiency. Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity via mass spectrometry (ESI-MS, m/z calc. 268.08) .

Q. Which analytical techniques are recommended for structural elucidation?

  • X-ray crystallography : Resolve absolute stereochemistry (e.g., CCDC deposition for crystal structure validation) .
  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). Key signals: Fluorine-coupled aromatic protons (δ 6.8–7.4 ppm) and carbonyl carbon (δ 190–195 ppm) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

Use density functional theory (DFT) to calculate electrostatic potential surfaces and molecular dynamics (MD) simulations (e.g., GROMACS) to model ligand-protein interactions. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Compare docking scores (AutoDock Vina) against known chroman-4-one derivatives .

Q. What experimental strategies resolve contradictions in pharmacological activity data?

Contradictions often arise from assay variability. Implement:

  • Dose-response normalization : Use Hill equation analysis to compare EC₅₀ values across studies.
  • Cell-line specificity : Test in multiple models (e.g., HEK293 vs. CHO-K1) to assess target selectivity.
  • Metabolic stability assays : Incubate with liver microsomes to identify active/inactive metabolites confounding results .

Q. How can researchers address solubility limitations in in vivo studies?

  • Co-solvent systems : Use cyclodextrin inclusion complexes (e.g., HP-β-CD) or PEG-based formulations.
  • Salt formation : Explore hydrochloride or sodium salts for improved aqueous solubility.
  • Nanoemulsion techniques : Optimize particle size (<200 nm) via high-pressure homogenization .

Q. What methodologies validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze via HPLC-DAD for degradation products.
  • Light/oxidation stability : Use ICH Q1B guidelines with UV irradiation (320–400 nm) and H₂O₂ exposure.
  • Plasma stability : Incubate with rat/human plasma (37°C, 1 hr) and quantify intact compound via LC-MS/MS .

Data Analysis and Reporting Guidelines

  • Statistical rigor : Apply Grubbs’ test to exclude outliers in biological replicates. Use ANOVA with Tukey’s post-hoc test for multi-group comparisons .
  • Uncertainty quantification : Report standard deviations (SD) for ≥3 independent experiments. Use error propagation for derived parameters (e.g., IC₅₀) .
  • Data presentation : Include raw spectra (NMR, MS) in supplementary materials. For crystallography, provide CIF files with R-factor validation .

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